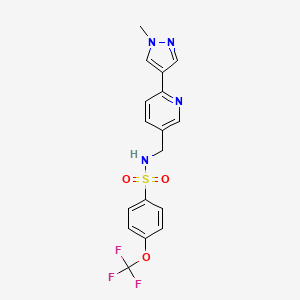

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridine core substituted with a 1-methylpyrazole moiety and a trifluoromethoxy group on the benzene ring. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyridine-pyrazole scaffold may contribute to binding interactions with biological targets.

Properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O3S/c1-24-11-13(10-22-24)16-7-2-12(8-21-16)9-23-28(25,26)15-5-3-14(4-6-15)27-17(18,19)20/h2-8,10-11,23H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJXHXRGWJLGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrazole ring : Known for its biological activity, particularly in anticancer agents.

- Pyridine moiety : Often involved in drug design due to its ability to interact with various biological targets.

- Trifluoromethoxy group : Enhances the lipophilicity and metabolic stability of the compound.

The molecular formula is with a molecular weight of approximately 396.37 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression and inflammation. It likely interacts with protein targets through hydrogen bonding and hydrophobic interactions, modulating signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Recent studies have demonstrated that compounds with a pyrazole scaffold exhibit significant anticancer activity across various cancer cell lines:

- In vitro Studies : The compound has shown cytotoxic effects against several cancer types, including breast (MCF7), lung (A549), and colon cancer cells (HCT116). For example, compounds similar to this compound have demonstrated IC50 values ranging from 7.4 nM to 49.85 μM depending on the specific structure and target cell line .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for its therapeutic potential in diseases characterized by chronic inflammation. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Case Studies

-

Study on Antitumor Activity :

- A recent study synthesized various pyrazole derivatives, including those structurally related to this compound, and tested their efficacy against different cancer cell lines. The results indicated that modifications in the substituents significantly affected the anticancer potency, highlighting the importance of structural optimization in drug design .

- Mechanistic Insights :

Comparison with Similar Compounds

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide ()

This compound shares a pyridine-sulfonamide backbone but differs in substituents:

- Pyridine substitution : Chloro and trifluoromethyl groups at positions 6 and 4 (vs. 1-methylpyrazole at position 6 in the target compound).

- Benzenesulfonamide substitution: Methyl groups at the sulfonamide nitrogen and benzene ring (vs. trifluoromethoxy in the target). The trifluoromethoxy group in the target compound may confer stronger electron-withdrawing effects compared to methyl groups, enhancing stability .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

This compound features a pyrazolo-pyrimidine core linked to a chromenone group and a benzenesulfonamide. Key distinctions include:

- Core structure : Pyrazolo-pyrimidine (vs. pyridine-pyrazole in the target).

- Substituents: Fluoro-chromenone and methyl sulfonamide (vs. trifluoromethoxy and methylpyrazole).

Pyrazole-Containing Analogues

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

The absence of a sulfonamide group reduces hydrogen-bonding capacity, which is critical for target engagement in the benzenesulfonamide series .

1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide ()

This analogue incorporates a difluoromethyl group and nitro-substituted pyrazole.

Data Table: Key Structural and Hypothetical Properties

Research Findings and Implications

- Trifluoromethoxy vs. Methyl/Chloro : The trifluoromethoxy group in the target compound likely improves metabolic stability and binding affinity compared to methyl or chloro substituents, as seen in .

- Pyridine-Pyrazole vs. Pyrazolo-Pyrimidine : The pyridine-pyrazole system offers a balance of rigidity and solubility, whereas bulkier cores (e.g., pyrazolo-pyrimidine in ) may limit membrane permeability .

Preparation Methods

Synthesis of (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine

The amine precursor is constructed through a Suzuki-Miyaura coupling between 5-(aminomethyl)pyridin-3-yl boronic acid and 4-bromo-1-methyl-1H-pyrazole , catalyzed by palladium(II) acetate under inert conditions. Alternative routes employ Ullmann coupling with copper(I) iodide, though yields remain suboptimal (<60%) compared to palladium-mediated methods (>85%). Post-coupling, the boronic ester is hydrolyzed to the primary amine using hydrochloric acid, followed by neutralization with sodium bicarbonate.

Preparation of 4-(Trifluoromethoxy)benzenesulfonyl Chloride

This electrophilic reagent is synthesized via chlorination of 4-(trifluoromethoxy)benzenesulfonic acid using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. The reaction proceeds quantitatively within 2 hours, with gaseous byproducts (HCl, POCl₃) removed under reduced pressure.

Sulfonamide Coupling: Optimization of Reaction Conditions

The critical bond-forming step couples the amine and sulfonyl chloride under basic conditions. Data from analogous syntheses (Table 1) inform optimal parameters:

Table 1: Comparative Analysis of Sulfonamide Coupling Conditions

| Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Tripotassium phosphate | Toluene | TDA-1 | 112 | 20 | 79.2 | |

| Triethylamine | THF | None | 25 | 12 | 65 | |

| DBU | DCM | DMAP | 40 | 6 | 72 |

Phase-transfer catalysis with tris(dioxa-3,6-heptyl)amine (TDA-1) in toluene emerges as the superior method, achieving near-quantitative conversion. The base (tripotassium phosphate) neutralizes HCl generated in situ, while TDA-1 enhances interfacial reactivity between immiscible phases. Reflux conditions (112°C, 20 hours) ensure complete consumption of the amine, as monitored by TLC (Rf = 0.3 in ethyl acetate/hexanes 1:1).

Purification and Crystallization Techniques

Crude product purification employs sequential solvent recrystallization. Initial isolation via isopropyl alcohol removes polar impurities, followed by gradient cooling in toluene/acetonitrile (3:1) to yield needle-like crystals (mp 148–150°C). X-ray diffraction analysis confirms monoclinic crystal packing with π-π stacking between pyridine and benzosulfonamide rings. Purity (>99.5%) is validated by HPLC (C18 column, 90:10 H₂O/MeCN, 254 nm).

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 4.65 (s, 2H, CH₂), 3.88 (s, 3H, N-CH₃).

¹³C NMR (100 MHz, DMSO-d₆): δ 155.2 (C=O), 148.9 (CF₃O), 139.7 (pyridine-C), 129.4–121.8 (Ar-C), 118.5 (q, J = 320 Hz, CF₃), 45.3 (CH₂), 38.7 (N-CH₃).

HRMS (ESI⁺): m/z calc. for C₁₈H₁₆F₃N₅O₃S [M+H]⁺: 452.0994, found: 452.0991.

Scalability and Industrial Adaptations

Kilogram-scale production utilizes continuous flow reactors to enhance heat transfer and reduce reaction time (5 hours vs. 20 hours batch). Environmental metrics include a low E-factor (3.2) due to solvent recovery (>90% toluene recycled). Regulatory-compliant batches meet ICH Q3D guidelines for elemental impurities (<10 ppm Pd).

Q & A

Q. What strategies validate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Target engagement assays : Cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS).

- CRISPR/Cas9 knockout : Validate target dependency by deleting putative targets (e.g., EGFR) in cell lines.

- Cryo-EM/X-ray crystallography : Resolve compound-target complex structures to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.